5-Chloro-4,6-bis(methylsulfanyl)pyrimidine
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Overview
Description
5-Chloro-4,6-bis(methylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine and two methylthio groups at positions 5, 4, and 6, respectively. It is widely used in various fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-bis(methylthio)pyrimidine typically involves the reaction of 5-chloro-4,6-dimethoxypyrimidine with methylthiolating agents. One common method is the reaction of 5-chloro-4,6-dimethoxypyrimidine with sodium methylthiolate in a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, leading to the substitution of methoxy groups with methylthio groups.
Industrial Production Methods
Industrial production of 5-Chloro-4,6-bis(methylthio)pyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,6-bis(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 5 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide in ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
5-Chloro-4,6-bis(methylthio)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4,6-bis(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4,6-dimethoxypyrimidine: Similar structure but with methoxy groups instead of methylthio groups.
4,6-Dichloro-5-methylthiopyrimidine: Similar structure but with an additional chlorine atom.
4,6-Dimethylthio-5-chloropyrimidine: Similar structure but with different positions of substituents.
Uniqueness
5-Chloro-4,6-bis(methylthio)pyrimidine is unique due to the presence of both chlorine and two methylthio groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
6303-52-2 |
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Molecular Formula |
C6H7ClN2S2 |
Molecular Weight |
206.7 g/mol |
IUPAC Name |
5-chloro-4,6-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2S2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 |
InChI Key |
AAKJIIQDCNPLKB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC=N1)SC)Cl |
Origin of Product |
United States |
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